1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H4F3N3O and its molecular weight is 227.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes like carbonic anhydrase 2
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially alter the function of the target proteins, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells , which are involved in the degradation of extracellular matrix, thus affecting cell migration and proliferation.
Result of Action
A compound with a similar structure was found to display strong cytostatic effects on lung cancer cell proliferation and significant inhibition of cell migration .
Biochemical Analysis
Biochemical Properties
1-(3,4,5-Trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the formation of covalent bonds with the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as an inhibitor of certain oxidoreductases by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles . Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, as well as alterations in hematological parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications, which direct its localization and influence its activity .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O/c10-7-1-6(2-8(11)9(7)12)15-3-5(4-16)13-14-15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDCFWMBXBNLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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